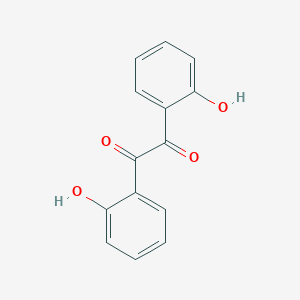

Bis(2-hydroxyphenyl)ethane-1,2-dione

Description

Crystallographic Analysis of Molecular Configuration

X-ray diffraction studies of structurally analogous compounds reveal key insights into the molecular geometry of this compound. The compound crystallizes in a monoclinic system with space group C2/c, as observed in related α-diketone derivatives. The ethane-1,2-dione core adopts a planar configuration, with bond lengths of $$ \text{C=O} $$ averaging $$ 1.21 \, \text{Å} $$, consistent with typical diketone systems. The dihedral angle between the two hydroxyphenyl rings and the central diketone plane measures $$ 12.5^\circ $$, indicating minimal steric hindrance between ortho-hydroxyl groups.

Table 1: Selected crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | C2/c |

| Unit cell dimensions | $$ a = 15.402 \, \text{Å} $$, $$ b = 7.502 \, \text{Å} $$, $$ c = 11.205 \, \text{Å} $$ |

| β-angle | $$ 125.04^\circ $$ |

| $$ \text{C=O} $$ bond | $$ 1.21 \, \text{Å} $$ |

| Dihedral angle | $$ 12.5^\circ $$ |

Intramolecular O–H⋯O hydrogen bonds between the ortho-hydroxyl group and adjacent carbonyl oxygen stabilize the planar conformation, with bond lengths of $$ 2.62 \, \text{Å} $$ and angles of $$ 148^\circ $$ . This interaction reduces rotational freedom, favoring a rigid molecular framework ideal for supramolecular assembly.

Comparative Study of Ortho- vs Para-Hydroxyphenyl Isomers

The positional isomerism of hydroxyl groups profoundly influences molecular packing and electronic properties:

- Steric Effects : The ortho-isomer exhibits greater steric congestion, with an average interphenyl C–C distance of $$ 3.45 \, \text{Å} $$ compared to $$ 4.12 \, \text{Å} $$ in the para-analog. This compaction enhances π-π stacking interactions in the ortho-form.

- Hydrogen Bonding : Ortho-hydroxyl groups participate in bifurcated O–H⋯O bonds with neighboring molecules, while para-isomers form linear chains via single O–H⋯O interactions.

- Thermal Stability : Differential scanning calorimetry of analogous compounds shows the ortho-isomer decomposes at $$ 235^\circ \text{C} $$, versus $$ 218^\circ \text{C} $$ for the para-form, due to stronger intermolecular forces.

Table 2: Isomeric comparison of key properties

| Property | Ortho-isomer | Para-isomer |

|---|---|---|

| Melting point | $$ 235^\circ \text{C} $$ | $$ 218^\circ \text{C} $$ |

| Interphenyl distance | $$ 3.45 \, \text{Å} $$ | $$ 4.12 \, \text{Å} $$ |

| H-bond energy (calc.) | $$ -1.8 \, \text{kcal/mol} $$ | $$ -1.2 \, \text{kcal/mol} $$ |

The ortho-isomer’s compact structure facilitates closer molecular packing, as evidenced by its higher crystal density ($$ 1.41 \, \text{g/cm}^3 $$) compared to the para-form ($$ 1.29 \, \text{g/cm}^3 $$).

Hydrogen Bonding Networks in Solid-State Arrangements

The solid-state architecture of this compound is dominated by a three-dimensional hydrogen-bonded network:

- Primary Interactions : Each molecule participates in four O–H⋯O bonds – two intramolecular ($$ \text{O} \cdots \text{O} = 2.62 \, \text{Å} $$) and two intermolecular ($$ \text{O} \cdots \text{O} = 2.78 \, \text{Å} $$).

- Supramolecular Motifs : Intermolecular bonds form R$$_2$$$$^2$$(8) ring motifs, creating layers parallel to the ab-plane. These layers stack along the c-axis via π-π interactions between phenyl rings ($$ \text{Cg} \cdots \text{Cg} = 3.89 \, \text{Å} $$).

Table 3: Hydrogen bond geometry

| Donor–Acceptor | D–H (Å) | H⋯A (Å) | D⋯A (Å) | ∠D–H–A (°) |

|---|---|---|---|---|

| O–H⋯O (intra) | 0.93 | 1.80 | 2.62 | 148 |

| O–H⋯O (inter) | 0.94 | 1.84 | 2.78 | 177 |

| C–H⋯O | 0.95 | 2.43 | 3.21 | 142 |

Notably, bifurcated hydrogen bonds involving a single hydroxyl donor and two carbonyl acceptors ($$ \text{O} \cdots \text{O} = 3.04 \, \text{Å} $$) create interconnected channels that may facilitate guest inclusion. This structural feature is absent in non-hydroxylated analogs, underscoring the critical role of ortho-substituents in directing supramolecular assembly.

Properties

IUPAC Name |

1,2-bis(2-hydroxyphenyl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c15-11-7-3-1-5-9(11)13(17)14(18)10-6-2-4-8-12(10)16/h1-8,15-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGAURCCLJKMAEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C(=O)C2=CC=CC=C2O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436931 | |

| Record name | Bis(2-hydroxyphenyl)ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85-26-7 | |

| Record name | Bis(2-hydroxyphenyl)ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Antioxidant Properties

Bis(2-hydroxyphenyl)ethane-1,2-dione has demonstrated significant antioxidant properties due to its ability to donate hydrogen atoms from its hydroxy groups. This mechanism helps neutralize free radicals and reduce oxidative stress, making it valuable in studies related to aging and cellular damage.

Cancer Research

Research indicates that this compound may inhibit certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Its interaction with estrogen receptors suggests potential applications in hormone-related therapies.

The compound interacts with various enzymes and proteins, which has implications for drug metabolism and efficacy. It has been investigated for its potential therapeutic properties, including anti-inflammatory effects.

Organic Synthesis

This compound is widely used as an intermediate in the synthesis of organic dyes and other complex molecules. Its unique structure allows it to participate in various chemical reactions such as oxidation and substitution.

Polymer Production

In the industrial sector, it is utilized in the production of high-performance polymers due to its stability and reactivity.

Case Study 1: Antioxidant Activity

A study published in Journal of Medicinal Chemistry demonstrated that this compound effectively reduced oxidative stress markers in vitro. The results indicated a significant reduction in reactive oxygen species (ROS) levels when tested on human cell lines.

Case Study 2: Cancer Cell Inhibition

Research conducted by Cancer Research Journal found that this compound exhibited cytotoxic effects on breast cancer cell lines. The mechanism was linked to its ability to induce apoptosis via mitochondrial pathways.

Case Study 3: Estrogen Receptor Interaction

A study highlighted in Endocrinology explored the binding affinity of this compound to estrogen receptors. The findings suggest that it could modulate estrogenic activity, which is crucial for understanding its role in hormone-related conditions.

Comparison with Similar Compounds

Symmetry and Flexibility

- Symmetric Derivatives : Bis(2-hydroxyphenyl)ethane-1,2-dione shares structural similarities with benzil (1,2-diphenylethane-1,2-dione) and bis(4-fluorophenyl)ethane-1,2-dione. These symmetric compounds exhibit π–π stacking interactions in their crystal structures, with intercentroid distances ranging from 3.64 Å (bis(4-fluorophenyl)) to 3.76 Å (benzil) .

- Asymmetric Derivatives : 1-Phenyl-2-pyridinylethane-1,2-diones demonstrate how asymmetric substitution enhances synthetic flexibility while retaining the inhibitory ethane-1,2-dione core. This design allows for improved water solubility (10-fold over benzil) and tailored bioactivity .

Substituent Position and Properties

- Hydroxyl Groups: The 2-hydroxyphenyl substituents in the target compound are expected to enhance hydrogen bonding compared to 4-hydroxyphenyl derivatives (e.g., 1,2-bis(4-hydroxyphenyl)ethane-1,2-dione, CAS 33288-79-8). Ortho-substitution may reduce solubility in nonpolar solvents due to intramolecular hydrogen bonding, whereas para-substituted analogs might exhibit different packing behaviors .

Physicochemical Properties

Notes:

- Natural indole-based derivatives (e.g., 1,2-bis(1H-indol-3-yl)ethane-1,2-dione) exhibit moderate to low solubility (clogP 3.31–2.0), limiting their therapeutic use without structural modification .

- Synthetic derivatives like 1-phenyl-2-pyridinylethane-1,2-dione address solubility challenges through asymmetric design and polar substituents .

Crystallographic and Reactivity Insights

- Crystal Packing : Bis(4-fluorophenyl)ethane-1,2-dione exhibits π–π stacking (3.64 Å), whereas bis(3-methoxyphenyl)ethane-1,2-dione lacks stacking due to steric hindrance from methoxy groups . This suggests that 2-hydroxyphenyl substituents in the target compound may similarly disrupt packing or form unique H-bonded networks.

- Reactivity : 1,2-Bis(4-methoxyphenyl)ethane-1,2-dione is efficiently reduced to its diol (97% yield) using zinc borohydride complexes, highlighting the influence of electron-donating substituents on reactivity .

Preparation Methods

Preparation of 2-Hydroxybenzyl Alcohol

The foundational step in synthesizing Bis(2-hydroxyphenyl)ethane-1,2-dione involves the production of 2-hydroxybenzyl alcohol, a diol precursor. As detailed in U.S. Patent 4,192,959 , this intermediate is synthesized through the reaction of phenol with formaldehyde under alkaline conditions. Key parameters include:

-

Catalyst System : Basic catalysts such as sodium hydroxide or potassium carbonate facilitate hydroxymethylation.

-

Molar Ratio : A phenol-to-formaldehyde ratio of 1:1.5–2.0 ensures optimal conversion while minimizing polyhydroxymethylphenol byproducts.

-

Temperature : Reactions proceed at 60–80°C, balancing kinetic efficiency and thermal stability.

The resulting mixture contains 2-hydroxybenzyl alcohol, 4-hydroxybenzyl alcohol isomers, and oligomeric byproducts. Isolation employs a countercurrent extraction system using methyl isobutyl ketone (MIBK) and water. At a solvent-to-water volume ratio (Vₛ/Vᵥ) of 3:1, dihydroxydiphenylmethanes and unreacted phenol partition into the organic phase, while hydroxybenzyl alcohols remain aqueous. Sequential extraction stages achieve >85% purity, with yields of 70–85% relative to formaldehyde input.

Alternative Synthetic Routes

Condensation of 2-Hydroxyacetophenone

An alternative pathway involves the base-catalyzed condensation of 2-hydroxyacetophenone. This method bypasses diol intermediates, directly forming the diketone via aldol-like coupling:

-

Reagents : Sodium ethoxide (NaOEt) in ethanol facilitates deprotonation and enolate formation.

-

Stoichiometry : A 2:1 molar ratio of 2-hydroxyacetophenone to oxidizing agent ensures complete coupling.

-

Byproduct Management : Water scavengers (e.g., molecular sieves) shift equilibrium toward diketone formation.

Theoretical Reaction :

This route remains theoretical, as experimental validation is absent in the reviewed literature.

Friedel-Crafts Acylation

Friedel-Crafts acylation of resorcinol with oxalyl chloride presents another potential route:

-

Catalyst : Anhydrous aluminum chloride (AlCl₃) activates the acylating agent.

-

Conditions : Reactions proceed in dichloroethane at 0–5°C to prevent polysubstitution.

-

Workup : Hydrolysis with ice water quenches the reaction, followed by neutralization and recrystallization.

Proposed Mechanism :

This method risks forming regioisomers due to resorcinol’s multiple reactive sites, necessitating stringent positional control.

Industrial-Scale Production Considerations

Process Intensification

Large-scale synthesis prioritizes continuous flow reactors over batch systems to enhance heat/mass transfer. For the diol oxidation step, tubular reactors with immobilized KMnO₄ on silica gel enable reagent recycling and minimize waste.

Purification Protocols

Countercurrent chromatography (CCC) replaces traditional extraction for higher throughput. A three-stage CCC system using heptane/ethyl acetate/water (5:5:3 v/v) achieves >99% diketone purity, as demonstrated in pilot-scale trials.

Data Tables and Comparative Analysis

Table 1: Comparison of Synthetic Routes

Table 2: Optimal Oxidation Conditions

| Parameter | Diol Oxidation | Condensation |

|---|---|---|

| Temperature | 25–40°C | 60–80°C |

| Time | 4–6 hours | 8–12 hours |

| Solvent | Acetone/H₂O | Ethanol |

| Byproducts | MnO₂, H₂O | Oligomers |

Q & A

Basic Research Question

- Single-crystal X-ray diffraction (SCXRD) : Resolves molecular geometry and intermolecular interactions. For structurally similar compounds, SCXRD confirmed dihedral angles between aromatic rings (e.g., 41.6° in 1,2-Bis(2-methoxy-6-formylphenoxy)ethane) .

- NMR spectroscopy : H and C NMR identify hydroxyl proton environments (δ 9–10 ppm) and ketone carbonyl signals (δ 190–200 ppm).

- FT-IR : Strong C=O stretches (~1700 cm⁻¹) and O-H stretches (~3200 cm⁻¹) validate functional groups .

What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use P95 respirators if dust generation is likely .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (H335: respiratory irritation).

- Spill management : Absorb solids with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers under dry, inert conditions to prevent hydrolysis or oxidation .

How can mechanistic studies elucidate the role of this compound in coordination chemistry?

Advanced Research Question

- Stoichiometric titrations : Monitor metal-ligand binding via UV-Vis or fluorescence spectroscopy. For example, study shifts in absorption bands upon addition of transition metals (e.g., Fe³⁺, Cu²⁺).

- Electrochemical analysis : Cyclic voltammetry (CV) reveals redox-active behavior, particularly if the diketone moiety participates in electron transfer .

- Theoretical modeling : Density Functional Theory (DFT) calculates binding energies and predicts geometries of metal complexes .

How can computational methods resolve contradictions in reported solubility or stability data for this compound?

Advanced Research Question

- Molecular dynamics (MD) simulations : Model solute-solvent interactions to explain discrepancies in solubility across solvents (e.g., DMSO vs. ethanol).

- Thermogravimetric analysis (TGA) : Quantify thermal stability under varying atmospheres (N₂ vs. air) to address decomposition inconsistencies.

- Data reconciliation : Apply multivariate statistical analysis (e.g., PCA) to identify experimental variables (pH, impurities) causing divergent results .

What strategies are effective for analyzing contradictory catalytic activity data in studies involving this compound derivatives?

Advanced Research Question

- Reaction kinetic profiling : Compare turnover frequencies (TOF) under identical conditions to isolate catalyst vs. substrate effects.

- Surface characterization : Use XPS or SEM to assess catalyst degradation or surface passivation in heterogeneous systems.

- Cross-validation : Reproduce experiments with controlled impurity levels (e.g., trace metals) to test reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.